molecular formula C16H17BrO3 B5016037 1-bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene

1-bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene

Cat. No.: B5016037
M. Wt: 337.21 g/mol
InChI Key: RAOIILRYYQJGRU-UHFFFAOYSA-N
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Description

1-Bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C16H17BrO3. It is a brominated aromatic ether, which means it contains a bromine atom attached to a benzene ring, along with ether linkages. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene typically involves multiple steps. One common method is the etherification of 1-bromo-2-hydroxybenzene with 3-(2-methoxyphenoxy)propyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1-Bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methoxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the aromatic ring is hydrogenated to form a cyclohexane derivative.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-fluoro-2-methylbenzene: Similar structure but with a fluorine atom and a methyl group.

    1-Bromo-2-(methoxymethoxy)benzene: Contains a methoxymethoxy group instead of a methoxyphenoxy group.

    2-Bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene: Similar structure with an additional methyl group on the benzene ring.

Uniqueness

1-Bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern and the presence of both bromine and methoxyphenoxy groups

Properties

IUPAC Name

1-bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-18-15-9-4-5-10-16(15)20-12-6-11-19-14-8-3-2-7-13(14)17/h2-5,7-10H,6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOIILRYYQJGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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